Cas no 1603835-19-3 (1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester)
![1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1603835-19-3x500.png)
1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
-
- インチ: 1S/C15H23N3O4/c1-15(2,3)22-14(20)17-7-5-12(6-8-17)18-10-11(9-16-18)13(19)21-4/h9-10,12H,5-8H2,1-4H3
- InChIKey: DHNTZBYPVCWHMV-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(N2C=C(C(OC)=O)C=N2)CC1
1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359437-0.05g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 0.05g |
$1140.0 | 2023-03-07 | ||
Enamine | EN300-359437-0.25g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 0.25g |
$1249.0 | 2023-03-07 | ||
Enamine | EN300-359437-5.0g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 5.0g |
$3935.0 | 2023-03-07 | ||
Enamine | EN300-359437-1.0g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359437-10.0g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 10.0g |
$5837.0 | 2023-03-07 | ||
Enamine | EN300-359437-2.5g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 2.5g |
$2660.0 | 2023-03-07 | ||
Enamine | EN300-359437-0.1g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 0.1g |
$1195.0 | 2023-03-07 | ||
Enamine | EN300-359437-0.5g |
tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate |
1603835-19-3 | 0.5g |
$1302.0 | 2023-03-07 |
1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl esterに関する追加情報
1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester (CAS No. 1603835-19-3): A Comprehensive Overview
1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester, identified by its CAS number 1603835-19-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core linked to a pyrazole moiety via an ester bridge, has garnered attention due to its structural complexity and potential biological activity. The presence of a tert-butyl ester group at the piperidine nitrogen further enhances its synthetic appeal, making it a valuable intermediate in the development of novel therapeutic agents.
The structural framework of this compound encompasses several key pharmacophoric elements that are widely recognized for their role in modulating biological pathways. The piperidine ring is a common scaffold in many drugs, known for its ability to enhance solubility and bioavailability while interacting favorably with biological targets. In contrast, the pyrazole ring is frequently incorporated into molecules due to its capacity to engage with enzymes and receptors, often leading to desirable pharmacological effects.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The combination of piperidine and pyrazole in 1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester presents a unique opportunity to explore synergistic interactions between these two moieties. This dual functionality has been exploited in various research endeavors aimed at developing compounds with enhanced efficacy and reduced side effects.
In particular, the ester linkage between the pyrazole ring and the piperidine carboxylic acid group serves as a versatile handle for further chemical modification. This allows synthetic chemists to tailor the properties of the molecule, such as solubility and metabolic stability, by introducing different substituents or functional groups. Such flexibility is crucial in optimizing lead compounds for clinical development.
The pharmaceutical industry has shown considerable interest in derivatives of this compound due to their potential applications across multiple therapeutic areas. For instance, studies have suggested that modifications of the pyrazole ring can influence binding affinity and selectivity towards specific biological targets. This has led to investigations into its potential as an antiviral or anticancer agent, where precise molecular interactions are critical for therapeutic success.
Moreover, the tert-butyl ester group at the piperidine nitrogen contributes to the overall stability of the molecule under various conditions. This feature is particularly advantageous during synthetic processes and storage, ensuring that the compound remains intact until it is ready for further functionalization or biological evaluation.
Recent research has also explored the use of computational methods to predict the pharmacokinetic properties of this compound. Molecular modeling techniques have been employed to simulate interactions with biological targets, providing insights into potential binding modes and affinity. These studies have complemented experimental efforts by offering rapid screening of different derivatives and guiding the design of more effective analogs.
The synthesis of 1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester involves multi-step organic transformations that highlight the ingenuity of modern synthetic strategies. Key steps include condensation reactions between piperidine derivatives and appropriately substituted pyrazoles, followed by esterification to introduce the methoxycarbonyl group. The final tert-butyl ester formation is typically achieved through catalytic hydrogenation or other suitable methods.
The compound's chemical properties make it amenable to various analytical techniques for characterization. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm structural integrity and purity. These methods provide critical data for quality control and ensure that the compound meets stringent pharmaceutical standards before proceeding to biological testing.
In conclusion, 1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activity. Its synthesis presents challenges that require innovative chemical approaches but offers significant rewards in terms of developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in drug discovery efforts across various therapeutic areas.
1603835-19-3 (1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester) 関連製品
- 2172510-37-9(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid)
- 1420800-29-8(t-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate)
- 77704-34-8(2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F)
- 1340596-78-2(2-(4-Bromophenoxy)-1-cyclopropylethanone)
- 2137980-15-3(4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide)
- 2228299-85-0({1-3-(methylsulfanyl)phenylcyclobutyl}methanol)
- 1261936-00-8(6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid)
- 2228816-25-7(2-chloro-5-(2-methyloxiran-2-yl)pyridine)
- 1805348-07-5(4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)
- 301221-79-4(Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate)




